Urazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

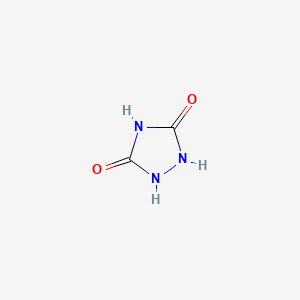

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O2/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDATXMIGEVPXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062920 | |

| Record name | 1,2,4-Triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3232-84-6 | |

| Record name | Urazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3232-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003232846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Triazolidine-3,5-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-triazole-3,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4VGB8C36D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Sustainable Synthesis Routes for Urazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of modern, sustainable methodologies for the synthesis of urazole compounds. Urazoles are crucial precursors for 1,2,4-triazoline-3,5-diones (TADs), highly reactive species utilized in diverse applications ranging from polymer chemistry to the development of novel pharmaceuticals. Traditional synthesis routes often rely on hazardous reagents such as isocyanates and phosgene. The methodologies detailed herein focus on green chemistry principles, including the use of safer reagents, solvent-free conditions, and energy-efficient technologies to provide high-yielding and environmentally benign pathways to these valuable heterocyclic scaffolds.

Isocyanate-Free Synthesis via Diphenyl Carbonate

A significant advancement in the sustainable synthesis of urazoles involves the replacement of toxic isocyanates with diphenyl carbonate as a carbonyl source. This approach not only enhances the safety profile of the synthesis but also allows for solvent-free, one-pot procedures that are both high-yielding and atom-economical. Two primary, complementary routes have been developed based on this principle.

Route A: One-Pot Synthesis for Bulk Urazoles

This method is particularly effective for synthesizing simple alkyl- and aryl-substituted urazoles in bulk quantities. The process involves the sequential reaction of a primary amine, diphenyl carbonate, and ethyl carbazate (B1233558) in a single vessel, followed by thermal cyclization. The reaction is performed without any solvent, and the primary byproduct, phenol (B47542), can be removed thermally.

Route B: Synthesis for Functionalized and Bifunctional Urazoles

The second route is designed to accommodate a wider range of functional groups on the starting amine, which may be sensitive to the high temperatures used in Route A's final cyclization step. This pathway also allows for the creation of bifunctional urazoles. It proceeds through a reactive intermediate, ethyl phenyl hydrazine-1,2-dicarboxylate (EPHD), which is first synthesized from diphenyl carbonate and ethyl carbazate. The amine is then reacted with this intermediate, followed by either thermal or base-mediated cyclization.

Emerging Sustainable Technologies: Microwave and Ultrasound Assistance

To further enhance the efficiency and green credentials of this compound synthesis, alternative energy sources such as microwave (MW) irradiation and ultrasound have been successfully applied to the synthesis of related heterocyclic compounds. These techniques offer significant advantages over conventional heating methods.

-

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes.[1][2] This often leads to higher yields and cleaner reaction profiles with fewer byproducts.[1][2] Many microwave-assisted syntheses can be performed under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695).[3][4]

-

Ultrasound-Assisted Synthesis: The application of high-frequency ultrasound waves (sonication) can accelerate reactions through acoustic cavitation, which generates localized high-temperature and high-pressure zones.[5][6] This method is known to improve reaction yields, shorten reaction times, and can often be conducted at lower overall temperatures than conventional methods, under solvent-free conditions or in green solvents.[6][7]

While detailed protocols for the direct synthesis of simple urazoles using these methods are still emerging, the principles have been widely demonstrated for analogous heterocyclic systems, indicating a strong potential for their application in sustainable this compound production.[8][9][10]

Data Presentation: Comparison of Sustainable Synthesis Routes

The following tables summarize quantitative data for the described sustainable synthesis methods, allowing for easy comparison of their efficiency.

Table 1: Isocyanate-Free Synthesis of Urazoles via Diphenyl Carbonate (Route A)

| Starting Amine | Product | Yield (%) | Reaction Time (h) | Conditions |

|---|---|---|---|---|

| Butylamine | 4-Butylthis compound | 89-96% | ~3.5 | Solvent-free, one-pot, thermal cyclization |

| Cyclohexylamine | 4-Cyclohexylthis compound | 87-94% | ~3.5 | Solvent-free, one-pot, thermal cyclization |

| Benzylamine | 4-Benzylthis compound | 90-95% | ~3.5 | Solvent-free, one-pot, thermal cyclization |

| Octylamine | 4-Octylthis compound | 88-93% | ~3.5 | Solvent-free, one-pot, thermal cyclization |

Table 2: Comparison of Conventional vs. Energy-Assisted Synthesis for Related Heterocycles

| Reaction Type | Method | Reaction Time | Yield (%) | Conditions |

|---|---|---|---|---|

| Pyrazolone Synthesis | Conventional | 8 h | Lower | Reflux in H₂SO₄ |

| Pyrazolone Synthesis | Microwave | 4 min | 82% | Solvent-free, 20% power |

| Triazole Synthesis | Conventional | 2-35 min | 68-94% | Ambient temperature |

| Triazole Synthesis | Ultrasound | 0.25-5 min | 89-99% | Ambient temperature, acidified methanol |

| Thiazole Synthesis | Conventional | Not specified | Lower | Not specified |

| Thiazole Synthesis | Microwave | 28-32 min | 84-89% | Aqueous PEG-400, 80-85°C |

Mandatory Visualizations

The following diagrams illustrate the logical workflows and relationships of the sustainable synthesis routes described.

Caption: Workflow for One-Pot Synthesis of Bulk Urazoles (Route A).

Caption: Workflow for Synthesis of Functionalized Urazoles (Route B).

Caption: Comparison of Energy Sources for Sustainable Synthesis.

Experimental Protocols

Protocol 1: General Procedure for One-Pot Synthesis of Bulk 4-Substituted Urazoles (Route A)

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen), add diphenyl carbonate (1.0 eq.) to a reaction vessel equipped with a magnetic stirrer and a condenser.

-

Carbamate Formation: Heat the vessel to 80°C to melt the diphenyl carbonate. Once molten, add the primary amine (1.0 eq.) to the vessel. Stir the reaction mixture for 10 minutes.

-

Semicarbazide Formation: To the same vessel, add ethyl carbazate (1.0 eq.). Increase the temperature to 140°C and continue stirring for 2.5 hours.

-

Cyclization and Purification: Increase the temperature further to 250°C. Maintain this temperature for 1 hour under a gentle flow of nitrogen to facilitate the cyclization and remove the phenol byproduct via distillation. The resulting this compound is often pure enough for subsequent use without further purification.

-

Characterization: Confirm product identity and purity using standard analytical techniques such as ¹H-NMR, LC-MS, and FTIR spectroscopy.

Protocol 2: General Procedure for Synthesis of Functionalized 4-Substituted Urazoles (Route B)

Step 2a: Synthesis of Ethyl Phenyl Hydrazine-1,2-dicarboxylate (EPHD) Intermediate

-

Melt diphenyl carbonate (1.0 eq.) in a reaction vessel at 90°C.

-

Add ethyl carbazate (1.0 eq.) and stir the mixture for 2 hours at 90°C to form the EPHD intermediate. This intermediate can be isolated or used directly.

Step 2b: this compound Synthesis with Thermal Cyclization

-

Melt the EPHD intermediate (1.0 eq.) at 80°C under an inert atmosphere.

-

Add the functionalized primary amine (1.0 eq.) and stir the mixture for 10 minutes.

-

Increase the temperature to 250°C for 1 hour under a gentle nitrogen flow to induce cyclization and remove phenol.

Step 2c: this compound Synthesis with Base-Mediated Cyclization (for sensitive substrates)

-

Melt the EPHD intermediate (1.0 eq.) at 80°C under an inert atmosphere.

-

Add the functionalized primary amine (1.0 eq.) and stir for 10 minutes.

-

Cool the mixture and add ethanol as a solvent.

-

Add a base, such as potassium carbonate (K₂CO₃, 5.0 eq.), and reflux the mixture overnight to achieve cyclization.

-

Isolate the product using standard workup and purification procedures (e.g., filtration, recrystallization).

Protocol 3: Representative Procedure for Microwave-Assisted Synthesis

Note: This is a generalized protocol based on the synthesis of analogous heterocyclic compounds.[11] Optimization for specific this compound syntheses is recommended.

-

Reaction Setup: In a dedicated microwave reaction vessel equipped with a magnetic stir bar, combine the primary amine (1.0 eq.), a carbonyl source (e.g., diphenyl carbonate, 1.0 eq.), and ethyl carbazate (1.0 eq.). If a solvent is used, choose a microwave-absorbing, green solvent such as ethanol or water. For solvent-free conditions, ensure the reactants can form a stirrable melt at the reaction temperature.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-160°C) and power (e.g., 100-300 W) for a short duration (e.g., 5-30 minutes).[3][4] Monitor the reaction progress by TLC.

-

Work-up and Purification: After cooling, remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as recrystallization or column chromatography.

References

- 1. ijrpas.com [ijrpas.com]

- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ultrasound-assisted green synthesis of 1,4-disubstituted 1,2,3-triazoles using natural polymer supports - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. scielo.br [scielo.br]

A Prebiotic Pathway to Urazole: An In-Depth Technical Guide on its Synthesis from Biuret and Hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prebiotic synthesis of urazole from biuret (B89757) and hydrazine (B178648), a significant reaction in the context of the origins of life and the RNA world hypothesis. This compound, an analog of uracil, is considered a potential precursor to canonical nucleobases. This document details the experimental protocols for this synthesis, presents available quantitative data, and visualizes the underlying chemical processes and workflows.

Reaction Overview and Significance

The formation of this compound from the simple precursors biuret and hydrazine under plausible prebiotic conditions suggests a robust pathway for the emergence of key biological building blocks on the early Earth.[1][2] this compound's ability to be synthesized under these conditions and its subsequent reactivity, for instance with ribose, make it a compelling subject of study in prebiotic chemistry.[1][2] This guide focuses on the experimental basis for the synthesis of this compound from biuret and hydrazine, providing researchers with the necessary details to replicate and build upon this foundational work.

Experimental Protocols

The following sections describe the detailed methodologies for the synthesis and analysis of this compound from biuret and hydrazine, based on established prebiotic chemistry research.[1]

Materials and General Procedures

-

Reactants: Biuret and hydrazine hydrate (B1144303).

-

Apparatus: Sealed reaction tubes, heating blocks or thermostated water baths, vacuum drying apparatus, NMR spectrometer, HPLC system.

-

General Procedure: A solution of biuret and hydrazine hydrate in a sealed tube is heated for a specified duration. The reaction is then quenched, and the product is analyzed.

Synthesis of this compound

-

Reactant Preparation: Prepare aqueous solutions of biuret and hydrazine hydrate at the desired concentrations.

-

Reaction Setup: Combine the biuret and hydrazine hydrate solutions in a sealable reaction vessel.

-

Heating: Place the sealed vessel in a heating block or water bath pre-set to the target temperature. Reactions have been studied at temperatures ranging from 40°C to 120°C.[1]

-

Reaction Quenching: After the desired reaction time, remove the tube from the heating source to stop the reaction.[1]

-

Sample Preparation for Analysis: The resulting sample is dried under a vacuum.[1] The dried residue is then dissolved in a suitable deuterated solvent, such as DMSO-d6, for NMR analysis.[1]

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is the primary method used to monitor the progress of the reaction and identify the formation of this compound.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to separate this compound from the starting material, biuret, and any other reaction byproducts. A common method involves using a strong anion exchange column with a dilute sodium hydroxide (B78521) solution as the mobile phase, with detection at 220 nm.[1]

Data Presentation

The following tables summarize the experimental conditions investigated for the prebiotic synthesis of this compound from biuret and hydrazine. While specific quantitative yields under all conditions are not detailed in the primary literature, the data provides a clear overview of the studied parameters.

Table 1: Reaction Conditions for Kinetic Study

| Temperature (°C) | Biuret Concentration (M) | Hydrazine Concentration (M) |

| 120 | 0.13 | 1.1 |

| 100 | 0.13 | 1.1 |

| 80 | 0.13 | 1.1 |

| 60 | 0.13 | 1.1 |

| 40 | 0.13 | 1.1 |

Data sourced from Kolb, et al. (1994).[1]

Table 2: Reaction Monitored to Completion

| Temperature (°C) | Biuret Concentration (M) | Hydrazine Concentration (M) | Outcome |

| 80 | 0.26 | 2.3 | Reaction went to completion |

Data sourced from Kolb, et al. (1994).[1]

Table 3: Study of Varying Hydrazine Concentration

| Temperature (°C) | Biuret Concentration (M) | Hydrazine Concentration Range (M) |

| 80 | 0.26 | 0.06 to 2.3 |

Data sourced from Kolb, et al. (1994).[1]

Visualizing the Process

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis and analysis of this compound.

Caption: Reaction scheme for the synthesis of this compound from biuret and hydrazine.

Caption: Experimental workflow for this compound synthesis and analysis.

References

Urazole Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urazole derivatives, five-membered heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, experimental evaluation, and mechanisms of action of this compound derivatives with potential therapeutic applications. We present detailed experimental protocols for key biological assays, summarize quantitative structure-activity relationship data in comprehensive tables, and visualize critical signaling pathways modulated by these compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

The 1,2,4-triazolidine-3,5-dione, commonly known as the this compound nucleus, has attracted significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. The unique structural features of urazoles allow for facile derivatization at the N-4 position, providing a rich molecular diversity that can be exploited for the development of potent and selective therapeutic agents.[1] This guide explores the synthesis of this compound derivatives and their promising potential as anticancer, anticonvulsant, antimicrobial, and enzyme-inhibiting agents.

Synthesis of this compound Derivatives

The synthesis of 4-substituted this compound derivatives is a well-established process, typically involving a two-step procedure. A general and efficient method involves the reaction of a primary amine with phenyl chloroformate, followed by cyclization with hydrazine (B178648).[2]

General Experimental Protocol: Synthesis of 4-Aryl Urazoles

This protocol describes a common method for the synthesis of 4-aryl substituted urazoles.

Step 1: Synthesis of Diphenyl (N-Aryl)imidodicarbonates

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired primary aromatic amine (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) or acetonitrile.

-

Add 2.5 equivalents of phenyl chloroformate to the solution.

-

The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the diphenyl (N-aryl)imidodicarbonate intermediate.

Step 2: Cyclization to form 4-Aryl this compound

-

Dissolve the intermediate from Step 1 in a suitable solvent like ethanol (B145695) or methanol.

-

Add hydrazine hydrate (B1144303) (1.1 equivalents) dropwise to the solution at room temperature.

-

The reaction mixture is then stirred for several hours. The formation of a precipitate indicates the formation of the this compound derivative.

-

The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure 4-aryl this compound.[2]

Characterization: The synthesized compounds are typically characterized by spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[3][4]

Biological Activities and Experimental Protocols

This compound derivatives have demonstrated a wide array of biological activities. This section details some of the key activities and provides standardized protocols for their in vitro and in vivo evaluation.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. The antiproliferative activity is often evaluated using the MTT assay.

This protocol is a standard method for assessing the in vitro cytotoxicity of compounds on cancer cell lines.[5][6]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Anticonvulsant Activity

Certain this compound derivatives have shown promise as anticonvulsant agents. The maximal electroshock (MES) seizure test in rodents is a widely used preclinical model to evaluate potential antiepileptic drugs.

This protocol is a standard in vivo method to screen for anticonvulsant activity.[1][7][8][9][10]

-

Animal Preparation: Use male Swiss albino mice (20-25 g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test this compound derivatives orally or intraperitoneally at various doses. A control group should receive the vehicle. A standard anticonvulsant drug (e.g., phenytoin) is used as a positive control.

-

MES Induction: At the time of peak effect of the drug (e.g., 30 or 60 minutes post-administration), induce seizures using an electroconvulsive shock apparatus. Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice, followed by a drop of saline. Deliver an alternating current (e.g., 50 mA, 60 Hz) for a short duration (e.g., 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

-

Data Analysis: The percentage of protection in each group is calculated. The ED₅₀ (median effective dose) can be determined using probit analysis.

Antimicrobial Activity

This compound derivatives have also been investigated for their antibacterial and antifungal properties. The in vitro antimicrobial activity can be assessed using methods like the agar (B569324) well-diffusion method and by determining the Minimum Inhibitory Concentration (MIC).

This is a qualitative method to screen for antimicrobial activity.[11][12]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Preparation: Spread the microbial inoculum evenly onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) in a Petri dish.

-

Well Preparation and Compound Addition: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer. Add a specific volume (e.g., 50-100 µL) of the dissolved this compound derivatives at a known concentration into the wells. A solvent control and a standard antibiotic/antifungal agent should be included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 18-24 hours.

-

Observation and Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[11]

-

Preparation of Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition

This compound derivatives have been explored as inhibitors of various enzymes, such as urease and kinases. The inhibitory activity is typically quantified by determining the IC₅₀ value.

This is a general workflow for assessing enzyme inhibition.[13][14][15][16][17]

-

Enzyme Assay: Perform the enzyme activity assay in the presence of various concentrations of the this compound derivative. The specific assay conditions (substrate, buffer, temperature) will depend on the enzyme being studied.

-

Data Collection: Measure the enzyme activity at each inhibitor concentration.

-

Calculation of Percent Inhibition: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Activity with inhibitor / Activity without inhibitor)] x 100.

-

IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary

The biological activity of this compound derivatives is often quantified by their IC₅₀ or ED₅₀ values. The following tables summarize representative quantitative data from the literature.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| This compound-A | MCF-7 (Breast) | 5.8 | [18] |

| This compound-B | HepG2 (Liver) | 7.3 | [19] |

| This compound-C | A549 (Lung) | 9.8 | [18] |

| This compound-D | HeLa (Cervical) | 8.0 | [18] |

Table 2: Anticonvulsant Activity of this compound Derivatives (ED₅₀ in mg/kg)

| Compound ID | Animal Model | Seizure Test | ED₅₀ (mg/kg) | Reference |

| This compound-E | Mouse | MES | 15.8 | [20] |

| This compound-F | Mouse | PTZ | 14.1 | [20] |

| This compound-G | Mouse | MES | 30.0 | [] |

Table 3: Enzyme Inhibition by this compound Derivatives (IC₅₀ in µM)

| Compound ID | Enzyme | IC₅₀ (µM) | Reference |

| This compound-H | Urease | 6.01 | [13] |

| This compound-I | p38α MAP Kinase | 0.02 | [18][22] |

| This compound-J | Urease | 11.58 | [13] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in inflammatory responses and cell proliferation.[18][][22][23][24] Some this compound and pyrazole-urea derivatives act as potent inhibitors of p38α MAP kinase, thereby blocking the downstream signaling that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Caption: Inhibition of the p38 MAP Kinase pathway by this compound derivatives.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival.[25][26][27][28] Aberrant NF-κB activation is implicated in various cancers and inflammatory diseases. Some bioactive compounds have been shown to inhibit this pathway, often by preventing the degradation of the IκBα inhibitor, which in turn sequesters NF-κB in the cytoplasm.

Caption: Modulation of the NF-κB signaling pathway.

Interference with ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[29][30][31][32][33] Dysregulation of this pathway is a hallmark of many cancers. Inhibitors targeting components of this pathway, such as MEK or ERK, are of significant therapeutic interest.

Caption: Interference with the ERK1/2 signaling pathway.

Conclusion and Future Directions

This compound derivatives represent a privileged scaffold in medicinal chemistry with a remarkable range of biological activities. This guide has provided a comprehensive overview of their synthesis, methods for biological evaluation, and insights into their mechanisms of action. The versatility of the this compound core allows for the generation of large libraries of compounds for screening against various therapeutic targets. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Further elucidation of their molecular targets and signaling pathways will be crucial for the development of the next generation of this compound-based therapeutics. The detailed protocols and compiled data within this guide are intended to facilitate these future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sciensage.info [sciensage.info]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. benchchem.com [benchchem.com]

- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ijrpc.com [ijrpc.com]

- 13. researchgate.net [researchgate.net]

- 14. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. google.com [google.com]

- 18. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 22. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

- 23. Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The anti‐infection drug furazolidone inhibits NF‐κB signaling and induces cell apoptosis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scbt.com [scbt.com]

- 27. Hydroxytyrosol Inhibits BPS-Induced NF-κB Signaling Pathway Activation, Mitigates Oxidative Stress, and Reduces Neuronal Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ijrrjournal.com [ijrrjournal.com]

- 31. mdpi.com [mdpi.com]

- 32. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 33. oncotarget.com [oncotarget.com]

A Technical Guide to the Synthesis of Functionalized Urazole Precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of functionalized urazole precursors, critical heterocyclic compounds in medicinal chemistry and materials science. Urazoles, or 1,2,4-triazolidine-3,5-diones, and their derivatives are notable for their wide-ranging biological activities, including anti-inflammatory, analgesic, antibacterial, and antidiabetic properties.[1] This guide details various synthetic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for the synthesis of these versatile precursors.

Synthetic Strategies for this compound Precursors

The synthesis of 4-substituted urazoles has been approached through several key strategies, primarily involving multi-step reactions from anilines or one-pot procedures designed for efficiency and sustainability. These methods aim to overcome the challenges associated with hazardous reagents like isocyanates and phosgene.[2][3]

A prevalent and efficient method is a three-step synthesis commencing from substituted anilines.[2][4][5] This approach involves the formation of a carbamate (B1207046) derivative, followed by reaction with ethyl carbazate (B1233558) to yield a semicarbazide, which is then cyclized to the final this compound product.[2] One-pot syntheses have also been developed to streamline this process, reducing reaction time and solvent usage by performing the sequential reactions in a single vessel without isolating intermediates.[3]

More sustainable approaches focus on avoiding toxic isocyanates altogether.[6][7] These green chemistry methods often utilize alternative reagents like diphenyl carbonate and may be performed under solvent-free conditions, offering high yields and an improved safety profile.[6]

The following diagram illustrates a generalized workflow for the synthesis of 4-substituted urazoles from anilines.

References

- 1. The Molecular Diversity Scope of this compound in the Synthesis of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Sustainable synthesis routes towards this compound compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Acidity and pKa of Urazole Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the acidity and pKa of urazole and its derivatives, intended for researchers, scientists, and professionals in drug development. This compound, a five-membered heterocyclic compound, and its analogs are of significant interest due to their diverse biological activities. The acidity of the N-H protons on the this compound ring is a key chemical feature that influences the pharmacokinetic and pharmacodynamic properties of these compounds. This document summarizes key quantitative data, details experimental protocols for pKa determination, and explores the relevance of this compound derivatives in cellular signaling pathways.

Quantitative Analysis of this compound Acidity

The acidity of this compound and its derivatives is attributed to the presence of two acidic N-H protons within the 1,2,4-triazolidine-3,5-dione ring system. The pKa of unsubstituted this compound is approximately 5 to 6, indicating it is a weak acid.[1] The acidity of these protons can be modulated by substitution at the N1, N2, and N4 positions.

A study on the aqueous phase pKa values of this compound and its methylated derivatives revealed the influence of substituent placement on acidity. Methylation at the N-1 position was found to increase the acidity of the this compound moiety, while methylation at the N-4 position had a minimal effect. This suggests that the amide proton (at N-1 or N-2) is more acidic than the imide proton (at N-4).

Below is a summary of the reported aqueous phase pKa values for this compound and some of its derivatives:

| Compound | Substituent(s) | pKa |

| This compound | None | 5.8 |

| 1-Methylthis compound | 1-Methyl | 5.3 |

| 4-Methylthis compound | 4-Methyl | 5.7 |

| 1,4-Dimethylthis compound | 1,4-Dimethyl | 5.3 |

| 1,2-Dimethylthis compound | 1,2-Dimethyl | 7.5 |

| 4-Phenylthis compound | 4-Phenyl | 5.43 (Predicted)[2] |

Note: The pKa value for 4-Phenylthis compound is a predicted value and should be considered as an estimate.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for understanding the ionization behavior of drug candidates. Potentiometric titration and UV-Vis spectrophotometry are two commonly employed and reliable methods for this purpose.

Potentiometric Titration

Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the potential difference (pH). The pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of the this compound derivative in deionized water or a suitable co-solvent if solubility is limited.

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) solutions.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

-

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Titration Procedure:

-

Take a known volume (e.g., 20 mL) of the this compound derivative solution and add the KCl solution to maintain ionic strength.

-

If the compound is acidic, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.

-

Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments.

-

Record the pH after each addition, ensuring the reading is stable.

-

Continue the titration until the pH reaches approximately 12-12.5.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to obtain the titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the first or second derivative of the titration curve.

-

Perform at least three titrations for each compound to ensure reproducibility.

-

UV-Vis Spectrophotometry

This method is applicable when the protonated and deprotonated forms of the this compound derivative exhibit different UV-Vis absorption spectra. The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent.

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

-

Spectral Measurement:

-

For each buffer solution, add a small, constant volume of the stock solution to a cuvette and record the UV-Vis spectrum.

-

Identify the wavelength(s) where the maximum difference in absorbance between the acidic and basic forms is observed.

-

-

Data Analysis:

-

Plot the absorbance at the selected wavelength(s) against the pH.

-

The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

The pKa can be calculated using the Henderson-Hasselbalch equation.

-

Synthesis of 4-Substituted this compound Derivatives

The synthesis of 4-substituted urazoles is a key step in exploring their structure-activity relationships. A common synthetic route involves the reaction of a substituted aniline (B41778) with an isocyanate precursor, followed by cyclization with a hydrazine (B178648) derivative.

A one-pot synthesis method for 4-substituted-1,2,4-triazolidine-3,5-diones has been reported. This method involves the reaction of an aniline derivative with ethyl chloroformate to form a carbamate, which then reacts with ethyl carbazate (B1233558) to produce a semicarbazide. Subsequent cyclization yields the desired this compound derivative.

This compound Derivatives in Cellular Signaling Pathways

While a specific "this compound signaling pathway" has not been defined, the heterocyclic nature of the this compound scaffold makes its derivatives promising candidates as modulators of various signaling cascades, particularly those involving protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders.

Many heterocyclic compounds are known to act as kinase inhibitors by competing with ATP for binding to the active site of the enzyme. The PI3K/Akt/mTOR and MAPK signaling pathways are two critical cascades that are frequently targeted in drug discovery. Although direct and specific inhibition of these pathways by this compound derivatives is an active area of research, the general principle of targeting these pathways with small molecule inhibitors is well-established.

The development of pyrazole-based inhibitors for p38 MAP kinase demonstrates the potential of related heterocyclic scaffolds in targeting specific kinases. These inhibitors can stabilize a conformation of the kinase that is incompatible with ATP binding.

Visualizations

References

Spectroscopic Analysis of Urazole: A Technical Guide Using NMR and FT-IR

Introduction

Urazole (1,2,4-triazolidine-3,5-dione) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a five-membered ring with two carbonyl groups and three nitrogen atoms, imparts specific chemical properties that are leveraged in various applications, including the synthesis of polymers and as a precursor for pharmacologically active molecules.[1][2] Accurate characterization of this compound and its derivatives is paramount for quality control, reaction monitoring, and structural elucidation. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound using two powerful and complementary techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data interpretation, and visual aids to facilitate a comprehensive understanding of the spectroscopic profile of this compound.

Experimental Methodologies

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a vibrational spectroscopy technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol:

-

Sample Preparation: A small amount of dry this compound sample (1-2 mg) is finely ground with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be homogenous.

-

Pellet Formation: The powdered mixture is transferred to a pellet-pressing die. A hydraulic press is used to apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet containing the dispersed sample.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample chamber is recorded first. Subsequently, the sample spectrum is recorded. The typical scanning range is 4000–400 cm⁻¹.[3]

-

Data Processing: The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[4] For this compound, ¹H (proton) and ¹³C NMR are the most informative.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆).[5] DMSO-d₆ is often preferred due to its ability to dissolve this compound and to avoid the exchange of the acidic N-H protons.

-

Instrumentation: The sample solution is transferred to a 5 mm NMR tube. The tube is placed into the NMR spectrometer.

-

¹H NMR Data Acquisition: The spectrometer is tuned to the proton frequency (e.g., 400 or 500 MHz). Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at ~2.50 ppm).[5][6]

-

¹³C NMR Data Acquisition: The spectrometer is tuned to the carbon-13 frequency (e.g., 100 or 125 MHz). A proton-decoupled sequence is typically used to obtain singlets for each unique carbon atom. The chemical shifts are referenced to the solvent peak (DMSO-d₆ at ~39.52 ppm).

Data Presentation and Interpretation

FT-IR Spectroscopic Data

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. The vibrational frequencies are sensitive to the molecular structure and intermolecular interactions, such as hydrogen bonding. A theoretical examination of this compound's vibrational frequencies has assigned the normal modes to eight distinct types of motion.[7]

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3200 - 3100 | Strong, Broad | N-H Stretching |

| ~1770 - 1700 | Very Strong | C=O Symmetric & Asymmetric Stretching[8] |

| ~1450 - 1400 | Medium | C-N Stretching |

| ~1200 - 1100 | Medium | N-N Stretching |

| ~800 - 700 | Medium, Broad | N-H Bending (Out-of-plane) |

Note: The exact positions of the peaks can vary depending on the sample state (solid, solution) and intermolecular hydrogen bonding.

NMR Spectroscopic Data

The NMR spectra of this compound provide definitive structural information. The chemical shifts are highly indicative of the electronic environment of the protons and carbons.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 10.2 | Singlet | 2H | N-H Protons[5] |

Solvent: DMSO-d₆. The N-H protons of this compound are acidic and appear as a broad singlet at a downfield chemical shift due to hydrogen bonding and the electron-withdrawing effect of the adjacent carbonyl groups.

Table 3: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~154 - 155 | C=O (Carbonyl) Carbons[5] |

Solvent: DMSO-d₆. Due to the molecule's symmetry, the two carbonyl carbons are chemically equivalent and thus appear as a single resonance in the proton-decoupled ¹³C NMR spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and highlight the key structural features relevant to the interpretation of its spectra.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: this compound structure with key NMR and FT-IR active groups.

References

- 1. Alternative bases in the RNA world: the prebiotic synthesis of this compound and its ribosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sustainable synthesis routes towards this compound compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Vibrational frequencies and structural determinations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Crystal Structure Determination of Novel Urazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure determination of novel urazole compounds and their derivatives. This compound, a five-membered heterocyclic scaffold, is of significant interest in medicinal chemistry due to its diverse biological activities, including analgesic, antibacterial, anti-inflammatory, and anticancer properties. The determination of the precise three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

This guide details the experimental protocols for synthesis, crystallization, and X-ray crystallographic analysis, presents crystallographic data for a novel triazole-containing heterocyclic system, and explores the interaction of such compounds with key cellular signaling pathways.

Data Presentation: Crystallographic Analysis of a Novel Triazole-Containing Heterocycle

The following tables summarize the crystallographic data for a novel 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, a complex heterocyclic system containing the 1,2,4-triazole (B32235) core, which is structurally related to this compound. The data is extracted from a published study and serves as an exemplar for the type of quantitative information obtained from single-crystal X-ray diffraction analysis.[1]

Table 1: Crystal Data and Structure Refinement. [1]

| Parameter | Value |

| Empirical formula | C₁₈H₁₁BrN₄S |

| Formula weight | 403.28 |

| Temperature | 170(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | |

| a | 5.9308(2) Å |

| b | 10.9695(3) Å |

| c | 14.7966(4) Å |

| α | 100.5010(10)° |

| β | 98.6180(10)° |

| γ | 103.8180(10)° |

| Volume | 900.07(5) ų |

| Z | 2 |

| Density (calculated) | 1.487 Mg/m³ |

| Absorption coefficient | 2.589 mm⁻¹ |

| F(000) | 404 |

| Data collection | |

| Theta range for data collection | 2.116 to 25.998° |

| Index ranges | -7<=h<=7, -13<=k<=13, -18<=l<=18 |

| Reflections collected | 16223 |

| Independent reflections | 3527 [R(int) = 0.0385] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3527 / 0 / 226 |

| Goodness-of-fit on F² | 1.047 |

| Final R indices [I>2sigma(I)] | R1 = 0.0305, wR2 = 0.0768 |

| R indices (all data) | R1 = 0.0366, wR2 = 0.0805 |

| Largest diff. peak and hole | 0.472 and -0.482 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å). [1]

| Bond | Length (Å) | Bond | Length (Å) |

| S(1)-C(1) | 1.761(2) | N(3)-C(9) | 1.385(3) |

| N(1)-C(1) | 1.314(3) | N(4)-C(10) | 1.391(3) |

| N(1)-N(2) | 1.389(2) | C(2)-C(3) | 1.428(3) |

| N(2)-C(2) | 1.311(3) | C(11)-C(12) | 1.384(4) |

| N(3)-C(1) | 1.372(3) | C(15)-C(16) | 1.382(4) |

Table 3: Selected Bond Angles (°). [1]

| Atoms | Angle (°) | Atoms | Angle (°) |

| C(1)-N(1)-N(2) | 113.19(18) | N(3)-C(9)-C(8) | 131.0(2) |

| C(2)-N(2)-N(1) | 103.79(17) | N(4)-C(10)-C(5) | 121.2(2) |

| C(1)-N(3)-C(9) | 124.93(19) | C(12)-C(11)-C(10) | 119.5(2) |

| C(1)-N(3)-C(2) | 108.20(17) | C(13)-C(14)-Br(1) | 119.42(19) |

| C(9)-N(3)-C(2) | 126.86(19) | C(15)-C(14)-Br(1) | 120.3(2) |

Experimental Protocols

This section provides a detailed methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of novel this compound-related compounds, based on established procedures.[1]

Synthesis of a Novel 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative[1]

-

Reaction Setup: A mixture of 4-amino-5-indolyl-1,2,4-triazole-3-thione (2.0 mmol) and 4'-bromoacetophenone (B126571) (2.1 mmol) is prepared in 10 mL of methanol (B129727).

-

Catalyst Addition: Concentrated hydrochloric acid (0.3 mL) is added to the mixture.

-

Reflux: The reaction mixture is refluxed for 6 hours.

-

Work-up: After cooling, the precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization from methanol to yield the final compound.

Crystallization[1]

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a methanol solution of the purified compound at room temperature.

Single-Crystal X-ray Diffraction Analysis[1]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a loop using cryo-oil.

-

Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 170 K) using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).

-

Cell Refinement and Data Reduction: The collected data is processed using software packages such as CrysAlisPro or Denzo-Scalepack for cell refinement and data reduction.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F² using software like SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure determination and key signaling pathways that can be modulated by bioactive this compound derivatives.

Discussion

The determination of the crystal structure of novel this compound compounds is a critical step in the drug discovery process. The precise knowledge of the three-dimensional arrangement of atoms, bond lengths, and bond angles, as exemplified by the data presented for the 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, allows for a detailed understanding of the molecule's conformation and potential interaction with biological targets.

The biological activity of many heterocyclic compounds, including those containing a this compound or related triazole moiety, is often attributed to their ability to modulate key cellular signaling pathways. The PI3K/Akt and JAK-STAT pathways are frequently implicated in cancer and inflammatory diseases. As indicated in the literature, derivatives of pyridazino[4,5-b]indol-4-one have shown inhibitory activity against PI3K.[1] This suggests that novel this compound-based compounds could be designed to target specific kinases within these pathways. The signaling pathway diagrams illustrate the key components of the PI3K/Akt and JAK-STAT pathways and highlight how novel this compound derivatives could potentially exert their therapeutic effects through inhibition of critical nodes such as PI3K or JAK.

The experimental protocols outlined in this guide provide a framework for the successful synthesis, crystallization, and structural elucidation of new this compound-based chemical entities. The combination of synthetic chemistry, crystallography, and biological evaluation is essential for the advancement of novel this compound compounds as potential therapeutic agents. The detailed structural information obtained from X-ray crystallography will continue to be a cornerstone of modern drug design, enabling the development of more potent and selective drugs.

References

A Deep Dive into the Thermodynamic and Kinetic Landscape of Urazole Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Urazole and its derivatives, particularly the highly reactive 4-substituted-1,2,4-triazoline-3,5-diones (TADs), are powerful reagents in organic synthesis, finding application in areas ranging from polymer science to bioconjugation. Their utility is underpinned by a rich and varied reaction chemistry, most notably [4+2] cycloadditions (Diels-Alder reactions) and ene reactions. A thorough understanding of the thermodynamic and kinetic parameters governing these transformations is crucial for reaction design, optimization, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of these parameters, detailed experimental protocols for their determination, and visual representations of key reaction pathways and workflows.

Thermodynamic and Kinetic Parameters of this compound Reactions

The reactivity of this compound derivatives is most prominently displayed in their oxidized form, triazolinediones. 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a widely studied example due to its high reactivity as a dienophile and enophile. The thermodynamic and kinetic parameters for its reactions provide a quantitative basis for understanding its chemical behavior.

Ene Reactions

The ene reaction is a pericyclic reaction involving the addition of a compound with an allylic hydrogen (an ene) to a compound with a multiple bond (an enophile). PTAD is a potent enophile, and its reactions with various alkenes have been characterized.

| Reaction | Solvent | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹K⁻¹) | Activation Volume (ΔV‡) (cm³ mol⁻¹) | Reaction Enthalpy (ΔHr) (kJ mol⁻¹) | Reaction Volume (ΔVr) (cm³ mol⁻¹) | Reference |

| PTAD + Cyclohexene | 1,2-Dichloroethane | 53.3 | -106 | -29.1 | -155.9 | -25.0 | [1] |

| PTAD + 1-Hexene | 1,2-Dichloroethane | 51.3 | -122 | -31.0 | -158.2 | -26.6 | [1][2] |

| PTAD + 2,3-Dimethyl-2-butene | Not specified | 20.0 | -144 | Not determined | -150.2 | Not determined | [1] |

Table 1: Thermodynamic and Kinetic Parameters for the Ene Reactions of 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) with Various Alkenes.

The large negative activation entropies and volumes are consistent with a highly ordered, cyclic transition state, which is characteristic of concerted pericyclic reactions.[1] The high exothermicities of these reactions indicate the formation of thermodynamically stable products.[2]

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. PTAD is an exceptionally reactive dienophile, exhibiting rate increases of five to six orders of magnitude in Diels-Alder reactions compared to N-phenylmaleimide when reacting with cyclopentadiene (B3395910) and 9,10-dimethylanthracene.[1] This high reactivity makes it a "superelectrophile" in polar reactions.[3]

Retro-Diels-Alder Reactions

The reverse of the Diels-Alder reaction, the retro-Diels-Alder (rDA) reaction, can be induced by external stimuli such as heat or mechanical force. A study on a Diels-Alder adduct of a triazolinedione derivative and anthracene (B1667546) showed that the rDA reaction could be triggered by pulsed ultrasonication, with a measured rate constant of 1.59 × 10⁻⁴ s⁻¹.[6] This mechanochemical reactivity highlights the potential of this compound-based adducts in the development of stimuli-responsive materials.[6]

Experimental Protocols

Accurate determination of thermodynamic and kinetic parameters requires well-defined experimental procedures. Below are detailed methodologies for key experiments involving this compound reactions.

Synthesis and In Situ Generation of 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

PTAD is typically generated by the oxidation of 4-phenylthis compound (B107743). A common and efficient method involves the in situ generation of a brominating agent.[4][5]

Materials:

-

4-Phenylthis compound

-

Potassium bromide (KBr)

-

Oxone® (potassium peroxymonosulfate)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Diene (e.g., cyclopentadiene or 1,3,5-cycloheptatriene)

Procedure:

-

Suspend 4-phenylthis compound and an excess of potassium bromide in dichloromethane.

-

Add an aqueous solution of Oxone® to the suspension. The reaction mixture will turn a characteristic red/pink color, indicating the formation of PTAD.

-

The oxidation is heterogeneous and rapid.

-

The resulting PTAD solution in dichloromethane can be used directly for subsequent reactions. The speed of PTAD formation and its subsequent reactions allows for efficient use of laboratory time.[4][5]

Kinetic Measurements by UV-Vis Spectrophotometry

The intense color of PTAD and its disappearance upon reaction provides a convenient handle for monitoring reaction kinetics using UV-Vis spectrophotometry.

Apparatus:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

-

Quartz cuvettes.

Procedure:

-

Prepare a solution of the alkene or diene in a suitable solvent (e.g., 1,2-dichloroethane) and place it in a quartz cuvette.

-

Allow the solution to equilibrate to the desired temperature in the spectrophotometer.

-

Initiate the reaction by injecting a small volume of a concentrated PTAD solution.

-

Immediately begin monitoring the decrease in absorbance at the wavelength of maximum absorption for PTAD (typically around 540 nm).

-

Record the absorbance as a function of time until the reaction is complete (i.e., the absorbance becomes constant).

-

The rate constants can be determined by fitting the absorbance vs. time data to the appropriate integrated rate law (e.g., second-order).

-

By performing the experiment at different temperatures, the activation parameters (ΔH‡ and ΔS‡) can be determined from an Arrhenius or Eyring plot.

Determination of Reaction Enthalpy by Calorimetry

Direct measurement of the heat evolved during a reaction provides the reaction enthalpy (ΔHr).

Apparatus:

-

Reaction calorimeter.

Procedure:

-

Place a solution of one reactant (e.g., the alkene) in the calorimeter vessel and allow it to reach thermal equilibrium.

-

Initiate the reaction by adding a known amount of the other reactant (e.g., PTAD).

-

The calorimeter measures the temperature change of the reaction mixture as a function of time.

-

The total heat evolved is calculated from the temperature change and the heat capacity of the system.

-

The molar reaction enthalpy is then determined by dividing the total heat by the number of moles of the limiting reactant.[1]

Visualizing this compound Reaction Workflows and Pathways

Graphviz diagrams are used to illustrate the logical flow of experimental procedures and reaction mechanisms.

Caption: Synthetic pathway for 4-phenylthis compound.

Caption: Workflow for kinetic analysis of PTAD reactions.

Caption: Stepwise mechanism of a PTAD reaction.

Conclusion

The reactions of urazoles, particularly their oxidized triazolinedione derivatives, are characterized by high rates and favorable thermodynamics, making them exceptionally useful in a wide array of chemical applications. This guide has summarized key kinetic and thermodynamic parameters for the ene reactions of PTAD and highlighted its remarkable reactivity in Diels-Alder cycloadditions. The provided experimental protocols offer a practical foundation for researchers seeking to quantify the energetics and rates of these powerful transformations. The visualized workflows and reaction pathways serve to clarify the experimental and mechanistic complexities. A deeper and more quantitative understanding of the thermodynamic and kinetic landscape of this compound reactions will continue to fuel innovation in drug discovery, materials science, and synthetic methodology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ERIC - EJ920485 - Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile, Journal of Chemical Education, 2010-Nov [eric.ed.gov]

- 6. par.nsf.gov [par.nsf.gov]

Urazole as a Precursor for 1,2,4-Triazoline-3,5-diones (TADs): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2,4-triazoline-3,5-diones (TADs) from their urazole precursors. TADs are highly reactive dienophiles and enophiles, making them valuable reagents in organic synthesis, particularly in "click" chemistry, bioconjugation, and materials science. This document details the synthetic pathways, experimental protocols, and quantitative data to facilitate the practical application of this important class of compounds in research and development.

Introduction to Urazoles and Triazolinediones

Urazoles, formally 1,2,4-triazolidine-3,5-diones, are heterocyclic compounds that serve as stable precursors to the highly reactive 1,2,4-triazoline-3,5-diones (TADs). The conversion is achieved through an oxidation reaction, which is the cornerstone of TAD synthesis. The vibrant red or pink color of the TAD product provides a convenient visual indicator of a successful oxidation, while the disappearance of this color signifies its subsequent reaction, for instance, in a Diels-Alder or ene reaction. This visual feedback is a significant advantage in many applications.

The exceptional reactivity of TADs stems from the pre-strained cyclic structure containing an azo group, making them powerful reagents for a variety of chemical transformations. Their utility in drug development is notable, where they can be employed for peptide labeling, protein cross-linking, and the synthesis of complex molecular architectures.

Synthesis of this compound Precursors

The most common route to 4-substituted urazoles involves a two-step process starting from the corresponding isocyanate and ethyl carbazate (B1233558). This method is versatile and allows for the introduction of a wide range of substituents at the N4 position.

General Synthesis Pathway for 4-Substituted Urazoles

The synthesis begins with the reaction of an isocyanate with ethyl carbazate to form a 1-carbethoxy-4-substituted-semicarbazide intermediate. This is followed by a base-catalyzed cyclization to yield the 4-substituted this compound.

Caption: General synthetic scheme for 4-substituted urazoles.

Experimental Protocol: Synthesis of 4-Phenylthis compound (B107743)

This protocol details the synthesis of 4-phenylthis compound, a common precursor for the well-known 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).

Step 1: Synthesis of 4-Phenyl-1-carbethoxysemicarbazide [1]

-

In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 52 g (0.50 mole) of ethyl carbazate in 550 ml of dry benzene.

-

Cool the solution in an ice bath and begin stirring.

-

Add 59.7 g (0.501 mole) of phenyl isocyanate dropwise over a 45-minute period. A white precipitate will form.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Heat the suspension under reflux for 2 hours.

-

Allow the mixture to cool to room temperature.

-

Collect the white precipitate by suction filtration, wash with 500 ml of benzene, and dry in a vacuum desiccator.

-

Yield: 108 g (97%) of 4-phenyl-1-carbethoxysemicarbazide.

-

Melting Point: 151–152 °C.

-

Step 2: Cyclization to 4-Phenylthis compound [1]

-

In a 250-ml Erlenmeyer flask, add 100 ml of aqueous 4 M potassium hydroxide (B78521) to 44.6 g (0.200 mole) of 4-phenyl-1-carbethoxysemicarbazide.

-

Warm the suspension on a steam bath with occasional swirling for 1.5 hours until most of the solid has dissolved.

-

Filter the hot solution.

-

Cool the filtrate to room temperature and acidify with concentrated hydrochloric acid (approximately 33 ml).

-

Cool the mixture again, and collect the precipitated 4-phenylthis compound by suction filtration.

-

Yield: High yields are typically obtained.

-

Oxidation of Urazoles to 1,2,4-Triazoline-3,5-diones

The oxidation of the this compound precursor is the final and critical step in the synthesis of TADs. Various oxidizing agents can be employed, each with its own advantages and disadvantages in terms of yield, reaction conditions, and substrate compatibility. Due to the high reactivity and potential instability of TADs, they are often generated and used in situ.

Caption: General workflow for the synthesis and in situ reaction of TADs.

Oxidation with Sodium Nitrite (B80452) and Acetic Acid

A mild and efficient method for the in situ generation of TADs involves the use of sodium nitrite and acetic acid, which form the nitrosonium ion as the oxidizing species. This method is particularly useful for the protection of dienes, as the TAD is trapped immediately upon its formation.

Table 1: Synthesis of Diels-Alder Cycloadducts via in situ Oxidation of Urazoles with NaNO₂/AcOH [2]

| Entry | This compound Substituent (R) | Diene | Cycloadduct | Reaction Time (min) | Yield (%) |

| 1 | Phenyl | Ergosteryl benzoate | 6a | 5 | 98 |

| 2 | Methyl | Ergosteryl benzoate | 6b | 7 | 99 |

| 3 | p-Tolyl | Ergosteryl benzoate | 6c | 5 | 98 |